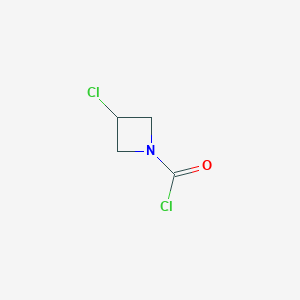

3-Chloroazetidine-1-carbonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

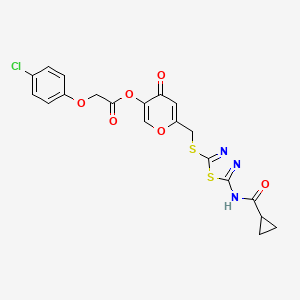

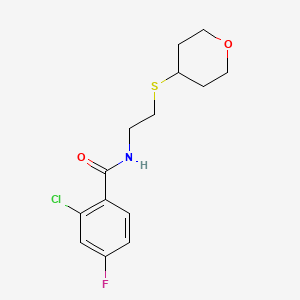

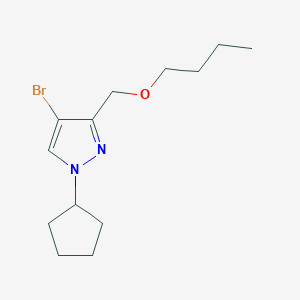

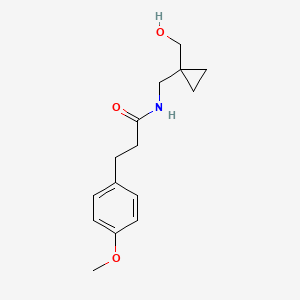

3-Chloroazetidine-1-carbonyl chloride is a chemical compound with the molecular formula C4H5Cl2NO . It has a molecular weight of 154 .

Synthesis Analysis

The synthesis of azetidines, including 3-Chloroazetidine-1-carbonyl chloride, is an important yet undeveloped research area . The synthetic chemistry of azetidines is considered remarkable due to their ubiquity in natural products and importance in medicinal chemistry . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .Molecular Structure Analysis

The molecular structure of 3-Chloroazetidine-1-carbonyl chloride is represented by the InChI code: 1S/C4H5Cl2NO/c5-3-1-7(2-3)4(6)8/h3H,1-2H2 . The structure is planar due to the sp2 hybridization of the carbon and oxygen in the carbonyl group .Chemical Reactions Analysis

Azetidines possess important prospects in various settings such as catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions . Their reactivity is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Physical And Chemical Properties Analysis

3-Chloroazetidine-1-carbonyl chloride has a molecular weight of 154 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen

Photogeneration of Hydrogen from Water

Research has focused on using molecular catalysts and photosensitizers for the photogeneration of hydrogen from water. A study involving a platinum(II) complex and a molecular cobalt catalyst demonstrated effective hydrogen production under visible light, highlighting the potential for sustainable energy applications (Pingwu Du, K. Knowles, R. Eisenberg, 2008).

Coordination Chemistry of Lipoic Acid

Another area of interest is the coordination chemistry of compounds related to lipoic acid, which has implications for understanding molecular interactions and synthesis pathways (M. Wilhelm, R. Koch, H. Strasdeit, 2002).

Antimicrobial and Cytotoxic Properties of CO-Releasing Molecules

The study of carbon monoxide (CO)-releasing molecules (CORMs) has shown significant antimicrobial and cytotoxic properties, opening pathways for novel antimicrobial drugs. The research indicates that the active agent is not CO but the metal ion itself, which binds tightly to thiols, suggesting a new mechanism of action (Hannah M. Southam et al., 2018).

Synthesis of Diazirines

In organic synthesis, the development of novel synthetic methods for diazirines, which are useful in materials science and as intermediates in organic synthesis, has been explored. This includes the synthesis of carboalkoxychloro- and bromodiazirines from N,N,N'-trichloroamidines, highlighting innovative approaches to complex molecules (Tomáš Martinů, W. Dailey, 2004).

Chloromethane in the Phyllosphere

Research on the role of methylotrophic bacteria in degrading chloromethane, a toxic gas produced by plants, suggests a natural mechanism for mitigating environmental emissions. This has implications for understanding plant-microbe interactions and the biogeochemical cycling of halogens (Muhammad Farhan Ul Haque et al., 2017).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Azetidines, the class of compounds to which it belongs, are known to be important in organic synthesis and medicinal chemistry .

Mode of Action

Azetidines, in general, are known for their unique reactivity driven by considerable ring strain . This allows them to undergo various chemical reactions under appropriate conditions .

Eigenschaften

IUPAC Name |

3-chloroazetidine-1-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Cl2NO/c5-3-1-7(2-3)4(6)8/h3H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDTXFGUHCGQMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloroazetidine-1-carbonyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-1-(3-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2839937.png)

![3-((4-ethylphenyl)sulfonyl)-N-(4-isopropylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2839938.png)

![4-tert-butyl-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B2839941.png)

![isopropyl [3-oxo-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetate](/img/structure/B2839948.png)

![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide](/img/structure/B2839956.png)